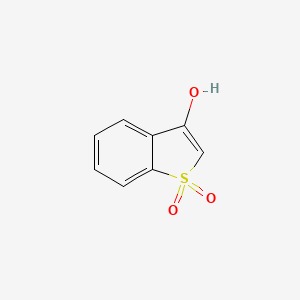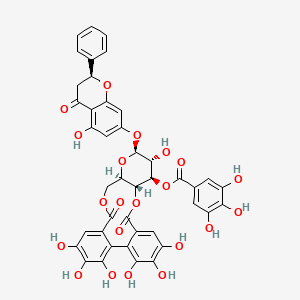
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) is a coordination compound where neodymium is complexed with the ligand 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) typically involves the reaction of neodymium salts with 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The neodymium salt, often neodymium chloride or neodymium nitrate, is dissolved in a suitable solvent, and the ligand is added slowly with stirring. The reaction mixture is then heated to facilitate the formation of the complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to obtain the compound in high purity. The use of automated systems and reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of neodymium.
Reduction: Reduction reactions can convert the neodymium in the complex to a lower oxidation state.
Substitution: The ligand in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neodymium(IV) complexes, while reduction could produce neodymium(II) complexes.
Applications De Recherche Scientifique
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound can be used in studies involving metal-ligand interactions and their effects on biological systems.
Industry: Used in the production of advanced materials and as a precursor for the synthesis of other neodymium-based compounds.
Mécanisme D'action
The mechanism by which 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) exerts its effects involves the coordination of the ligand to the neodymium ion. This coordination alters the electronic structure of the neodymium, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.
Comparaison Avec Des Composés Similaires
- 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;copper(II)
- 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;palladium(II)
- 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;zinc(II)
Comparison: 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) is unique due to the specific properties imparted by the neodymium ion. Compared to similar compounds with copper, palladium, or zinc, the neodymium complex may exhibit different reactivity, stability, and applications. For instance, neodymium complexes are often used in applications requiring strong magnetic properties, which are not typically associated with copper, palladium, or zinc complexes.
Propriétés
Formule moléculaire |
C15H3F18NdO6 |
|---|---|
Poids moléculaire |
765.39 g/mol |
Nom IUPAC |
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) |
InChI |
InChI=1S/3C5H2F6O2.Nd/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3 |
Clé InChI |
COCJVENIJDUODB-UHFFFAOYSA-K |
SMILES canonique |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)






![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one](/img/structure/B12433441.png)
![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12433448.png)
![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
![6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B12433458.png)

